2-Cyclopropylcyclopentan-1-amine HCl CAS number
2-Cyclopropylcyclopentan-1-amine HCl CAS number
An In-depth Technical Guide to 2-Cyclopropylcyclopentan-1-amine HCl for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring, despite its simple three-carbon structure, imparts a unique set of conformational and electronic properties to molecules. Its inherent ring strain leads to C-C bonds with enhanced π-character, and its rigid nature can lock a molecule into a specific, biologically active conformation.[1] These features are highly sought after in drug design to address challenges such as enhancing potency, improving metabolic stability, increasing brain permeability, and reducing off-target effects.[1] The cyclopropylamine moiety, in particular, is a valuable building block for creating novel therapeutic agents for a wide range of medical conditions.
2-Cyclopropylcyclopentan-1-amine hydrochloride combines the benefits of the cyclopropyl group with a cyclopentylamine scaffold. The cyclopentane ring serves as a versatile anchor for orienting substituents in three-dimensional space, a common feature in many biologically active molecules.[2] This guide will explore the synthesis, properties, and potential applications of this promising, yet under-documented, chemical entity.
Physicochemical and Structural Properties
While specific experimental data for 2-Cyclopropylcyclopentan-1-amine HCl is limited, its properties can be predicted based on its constituent parts.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C8H16ClN | Based on the structure of 2-cyclopropylcyclopentan-1-amine and its hydrochloride salt. |
| Molecular Weight | 161.67 g/mol | Calculated from the molecular formula. |
| Structure | A cyclopentane ring substituted with a cyclopropyl group at the 2-position and an amine hydrochloride at the 1-position. | Inferred from the chemical name. |
| Stereochemistry | The molecule contains two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific stereochemistry will significantly influence biological activity. | Fundamental principles of stereochemistry. |
| Solubility | Expected to be soluble in water and polar organic solvents due to its hydrochloride salt form. | General property of amine salts. |
| pKa | The amine group is expected to have a pKa in the range of 9-11, typical for a secondary amine. | Comparison with similar amine compounds. |
Synthesis of 2-Cyclopropylcyclopentan-1-amine HCl: A Proposed Pathway
A robust and scalable synthesis is crucial for the exploration of any new chemical entity in drug discovery. A plausible and efficient route to 2-Cyclopropylcyclopentan-1-amine HCl is through the reductive amination of 2-cyclopropylcyclopentan-1-one. This ketone precursor is commercially available or can be synthesized through various established methods.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Cyclopropylcyclopentan-1-amine HCl.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a proposed method based on standard organic chemistry techniques and has not been experimentally validated for this specific compound.
Step 1: Reductive Amination of 2-Cyclopropylcyclopentan-1-one
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopropylcyclopentan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Imine Formation: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq), in portions.
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Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
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Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Once the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by the slow addition of water.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-cyclopropylcyclopentan-1-amine free base can be purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the purified 2-cyclopropylcyclopentan-1-amine free base in a minimal amount of a non-polar solvent like diethyl ether or dichloromethane.
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Precipitation: Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
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Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Cyclopropylcyclopentan-1-amine HCl as a solid.
Potential Applications in Drug Development
The unique structural combination of a cyclopropyl group and a cyclopentylamine core suggests several potential applications in drug discovery.
As a Scaffold for Novel CNS-Active Agents
The lipophilicity and conformational rigidity imparted by the cyclopropyl and cyclopentyl groups can be advantageous for designing molecules that cross the blood-brain barrier. Amines are common pharmacophores in drugs targeting central nervous system (CNS) receptors and transporters. Therefore, 2-Cyclopropylcyclopentan-1-amine could serve as a starting point for developing novel antidepressants, anxiolytics, or antipsychotics.
In the Development of Enzyme Inhibitors
The constrained nature of the scaffold can be exploited to design potent and selective enzyme inhibitors. The amine group can act as a key hydrogen bond donor or acceptor, or as a handle for further functionalization to target specific residues in an enzyme's active site. For example, many kinase inhibitors feature a heterocyclic core attached to a cyclic amine.[2]
As a Building Block in Combinatorial Chemistry
The primary amine of 2-Cyclopropylcyclopentan-1-amine provides a convenient point for chemical diversification. It can be readily acylated, alkylated, or used in other coupling reactions to generate large libraries of compounds for high-throughput screening against various biological targets.
Conclusion
2-Cyclopropylcyclopentan-1-amine hydrochloride represents a promising, albeit underexplored, chemical scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for developing novel therapeutics, particularly in the areas of CNS disorders and enzyme inhibition. Further investigation into the synthesis of its individual stereoisomers and their biological evaluation is warranted to fully unlock the therapeutic potential of this intriguing molecule.
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